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molecular formula C14H8Cl2O3 B3034547 2,7-Dichloro-9H-xanthene-9-carboxylic acid CAS No. 188027-95-4

2,7-Dichloro-9H-xanthene-9-carboxylic acid

Cat. No. B3034547
M. Wt: 295.1 g/mol
InChI Key: OCUBZGSJBOWQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05101059

Procedure details

To a suspension of 10 g of xanthene-9-carboxylic acid and 14 g of N-chlorosuccinimide in 80 mL of acetic acid was added with stirring dropwise 2.0 mL of conc. HCl over a period of 5 minutes. The mixture was stirred at room temperature for 12 hours and quenched by the addition of 150 mL of water. The precipitated solid was removed by filtration, rinsed with water, and dried in air to give 12.6 g (100%) of the crude carboxylic acid as a white solid. Recrystallization from MeOH--EtOAc (2:1) gave 6.98 g (55.2%) of the pure 2,7-dichloroxanthene-9-carboxylic acid as colorless small needles, m.p. 273°-275° C. (dec.); IR (KBr): 2970 (b, OH), 1695 (C=O) cm-1 ; 1H NMR (DMSO-d6): δ 5.01 s, 1H, CH), 7.05-7.50 (m, 6H, aryl).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]([C:15]([OH:17])=[O:16])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Cl:18]N1C(=O)CCC1=O.[ClH:26]>C(O)(=O)C>[Cl:26][C:2]1[CH:3]=[CH:4][C:5]2[O:6][C:7]3[C:12](=[CH:11][C:10]([Cl:18])=[CH:9][CH:8]=3)[CH:13]([C:15]([OH:17])=[O:16])[C:14]=2[CH:1]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3C(C12)C(=O)O
Name
Quantity
14 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 150 mL of water
CUSTOM
Type
CUSTOM
Details
The precipitated solid was removed by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC=2C(C3=CC(=CC=C3OC2C=C1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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